
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C16H26N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is known for its unique structural features, which include a tert-butyl group and two methyl groups attached to a benzene ring, as well as a sulfonyl group and a piperazine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride typically involves several steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride, is prepared by reacting 4-tert-butyl-2,6-dimethylbenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions.
Reaction with piperazine: The sulfonyl chloride intermediate is then reacted with piperazine in the presence of a base such as triethylamine (Et3N) to form the desired product, 1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid (HCl) to the product to form the hydrochloride salt, this compound.
Análisis De Reacciones Químicas
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles such as amines or alcohols.
Aplicaciones Científicas De Investigación
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate the effects of sulfonyl-containing compounds on biological systems.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can also interact with neurotransmitter receptors in the central nervous system, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)piperidine: This compound has a piperidine ring instead of a piperazine ring, which may result in different chemical and biological properties.
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)morpholine: This compound contains a morpholine ring, which can also lead to different reactivity and applications.
1-(4-tert-Butyl-2,6-dimethylbenzenesulfonyl)azepane:
Propiedades
Fórmula molecular |
C16H27ClN2O2S |
|---|---|
Peso molecular |
346.9 g/mol |
Nombre IUPAC |
1-(4-tert-butyl-2,6-dimethylphenyl)sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C16H26N2O2S.ClH/c1-12-10-14(16(3,4)5)11-13(2)15(12)21(19,20)18-8-6-17-7-9-18;/h10-11,17H,6-9H2,1-5H3;1H |
Clave InChI |
IUVHQJFNVQWJQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1S(=O)(=O)N2CCNCC2)C)C(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


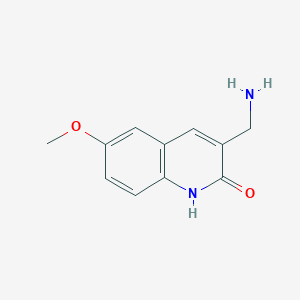
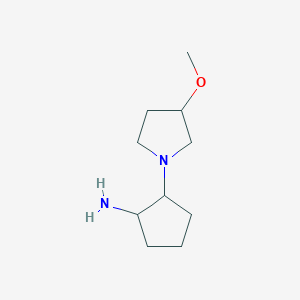

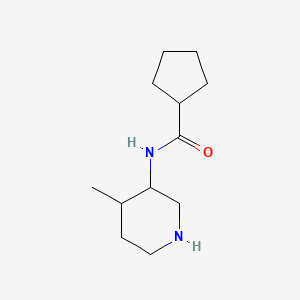

![1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13184904.png)
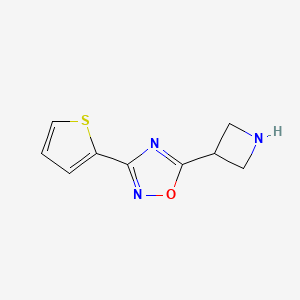
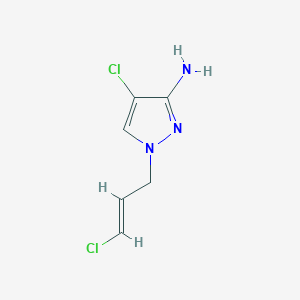


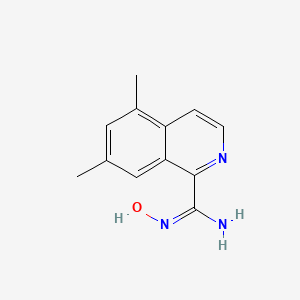
![tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13184964.png)
![[1-(Aminomethyl)-4-ethylcyclohexyl]methanol](/img/structure/B13184966.png)
![1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13184972.png)
